TH-237A

説明

特性

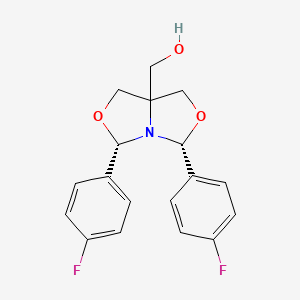

IUPAC Name |

[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2/t16-,17+,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZQGSQEXPUADE-JWTNVVGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2(CO[C@H](N2[C@H](O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TH-237A: A Technical Overview of its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-237A, also identified as meso-GS 164, is a novel, brain-penetrant neuroprotective agent that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative disease. This technical guide synthesizes the currently available data on the core mechanism of action of TH-237A, focusing on its role in mitigating β-amyloid (Aβ)-induced neurotoxicity and reducing tau hyperphosphorylation. The document is intended to provide a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.

Core Mechanism of Action: Microtubule Stabilization

A primary mechanism through which TH-237A exerts its neuroprotective effects is the stabilization of microtubules. Microtubules are critical cytoskeletal polymers essential for maintaining neuronal structure, axonal transport, and synaptic plasticity. In neurodegenerative diseases, microtubule destabilization is a key pathological event, leading to impaired neuronal function and eventual cell death. TH-237A has been identified as a microtubule-stabilizing agent, suggesting it binds to tubulin and promotes its polymerization and stability. This action helps to preserve the integrity of the neuronal cytoskeleton in the face of neurotoxic insults.

Neuroprotection Against β-Amyloid Induced Toxicity

TH-237A has shown potent protective effects against the neurotoxicity induced by β-amyloid peptides, a hallmark of Alzheimer's disease. In preclinical studies, TH-237A protects primary cortical neurons from Aβ-induced cell death, preserving neuritic dystrophy and the integrity of the cytoskeleton.

Quantitative Data

The following table summarizes the key quantitative data available for the neuroprotective effect of TH-237A against Aβ toxicity.

| Parameter | Value | Cell Type | Assay |

| EC50 | ~5 nM | Primary Cortical Neurons | Neuronal Viability Assay |

Proposed Signaling Pathway

The precise signaling pathway through which TH-237A confers protection against Aβ toxicity is not fully elucidated in the public domain. However, based on its function as a microtubule stabilizer, a proposed pathway is illustrated below. Aβ is known to induce microtubule destabilization, leading to a cascade of events including impaired axonal transport and ultimately neuronal apoptosis. By stabilizing microtubules, TH-237A is hypothesized to counteract these detrimental effects.

Reduction of Tau Hyperphosphorylation

In addition to its effects on Aβ-induced toxicity, TH-237A has been shown to reduce the levels of insoluble, hyperphosphorylated tau in animal models. The accumulation of hyperphosphorylated tau into neurofibrillary tangles is another key pathological feature of Alzheimer's disease and other tauopathies. The ability of TH-237A to mitigate this pathology suggests a multifaceted neuroprotective profile.

Proposed Mechanism

The stabilization of microtubules by TH-237A may indirectly lead to a reduction in tau hyperphosphorylation. When microtubules are destabilized, tau detaches and becomes more susceptible to phosphorylation by various kinases. By maintaining a pool of stabilized microtubules, TH-237A may promote the binding of tau to microtubules, thereby reducing its availability for hyperphosphorylation.

Experimental Protocols

Detailed experimental protocols for TH-237A are not widely available in the public literature. The following sections provide generalized methodologies for key experiments relevant to the investigation of neuroprotective compounds like TH-237A. These should be adapted and optimized for specific experimental conditions.

In Vitro Neuronal Viability Assay against Aβ Toxicity

This protocol outlines a general procedure to assess the neuroprotective effects of a compound against Aβ-induced toxicity in primary neuronal cultures.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

β-amyloid (1-42) peptide

-

TH-237A

-

MTT or LDH cytotoxicity assay kit

-

96-well culture plates

Procedure:

-

Plate primary cortical neurons in 96-well plates at an appropriate density.

-

Allow neurons to mature for 7-10 days in vitro.

-

Prepare Aβ oligomers by incubating synthetic Aβ(1-42) peptide at 4°C for 24 hours.

-

Pre-treat neurons with varying concentrations of TH-237A for 2 hours.

-

Add prepared Aβ oligomers to the neuronal cultures.

-

Incubate for 24-48 hours at 37°C.

-

Assess neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.

-

Calculate the EC50 value of TH-237A for neuroprotection.

In Vivo Study in Tau-Mutant Mice

This protocol provides a general framework for evaluating the efficacy of a compound in reducing tau pathology in a transgenic mouse model.

Materials:

-

Tau-mutant transgenic mice (e.g., P301S or P301L models)

-

TH-237A

-

Vehicle for administration (e.g., DMSO, saline)

-

Equipment for behavioral testing

-

Reagents and antibodies for Western blotting and immunohistochemistry

Procedure:

-

Acclimate tau-mutant mice to the housing and handling conditions.

-

Randomly assign mice to a treatment group (receiving TH-237A) and a vehicle control group.

-

Administer TH-237A or vehicle daily for a specified period (e.g., 12 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Towards the end of the treatment period, conduct behavioral tests to assess cognitive function.

-

At the end of the study, euthanize the mice and perfuse with saline.

-

Collect brain and spinal cord tissues.

-

Process the tissues for biochemical analysis (e.g., Western blotting to quantify levels of phosphorylated and insoluble tau) and histological analysis (e.g., immunohistochemistry to visualize tau pathology).

-

Analyze the data to determine the effect of TH-237A on tau pathology and cognitive deficits.

Conclusion and Future Directions

TH-237A is a promising neuroprotective agent with a mechanism of action centered on microtubule stabilization. Its demonstrated efficacy in counteracting β-amyloid toxicity and reducing tau pathology in preclinical models highlights its potential as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative disorders.

Further research is warranted to fully elucidate the specific signaling pathways modulated by TH-237A. Comprehensive studies are needed to establish a more detailed quantitative profile of its pharmacological activity, including its binding affinity for tubulin and its effects on various downstream cellular processes. The development and public dissemination of detailed experimental protocols will be crucial for the continued investigation and potential clinical translation of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of the date of its creation. It is not a substitute for rigorous scientific investigation and validation.

A Technical Guide to Assessing Blood-Brain Barrier Permeability of Novel CNS Drug Candidates: A Case Study Approach with TH-237A

For researchers, scientists, and drug development professionals, understanding the ability of a novel therapeutic agent to cross the blood-brain barrier (BBB) is a critical step in the development of treatments for central nervous system (CNS) disorders. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1][2] This guide provides an in-depth overview of the core methodologies used to evaluate the BBB permeability of a hypothetical novel small molecule, TH-237A.

Data Presentation: Key Quantitative Parameters in BBB Permeability Assessment

A systematic evaluation of a compound's ability to penetrate the CNS involves the determination of several key quantitative parameters. These are typically assessed using a tiered approach, moving from less complex in silico and in vitro models to more physiologically relevant in vivo systems. The following tables summarize the critical data points that would be collected in a comprehensive study of TH-237A.

| Table 1: In Silico and Physicochemical Properties for BBB Permeability Prediction | |

| Parameter | Description |

| Molecular Weight (MW) | The mass of a molecule. Generally, MW < 400-500 Da is favored for passive diffusion across the BBB. |

| LogP (Octanol/Water Partition Coefficient) | A measure of lipophilicity. A LogP between 1 and 3 is often optimal for BBB penetration. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. A TPSA < 90 Ų is generally considered favorable for CNS penetration.[2] |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors. Fewer hydrogen bonds are generally preferred for passive diffusion. |

| pKa | The acid dissociation constant, which determines the charge of the molecule at physiological pH. |

| Table 2: In Vitro BBB Permeability and Efflux Parameters for TH-237A | |

| Parameter | Description & Interpretation |

| Apparent Permeability Coefficient (Papp) | The rate of passage of a compound across a membrane. Measured in cm/s. • Papp (A-B): Permeability from the apical (blood) to the basolateral (brain) side. • Papp (B-A): Permeability from the basolateral to the apical side. |

| Efflux Ratio (ER) | Calculated as Papp (B-A) / Papp (A-B). • ER > 2: Suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). |

| Transendothelial Electrical Resistance (TEER) | An indicator of the integrity and tightness of the cell monolayer in in vitro models.[3][4] High TEER values (e.g., >200 Ω·cm²) are indicative of a good barrier.[3] |

| Table 3: In Vivo CNS Penetration Parameters for TH-237A | |

| Parameter | Description & Interpretation |

| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of a drug in the brain to that in the plasma at steady state. |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma.[5] This is a more accurate measure of the drug available to interact with its target. • Kp,uu ≈ 1: Suggests passive diffusion is the primary mechanism of brain entry. • Kp,uu < 1: Suggests active efflux. • Kp,uu > 1: Suggests active influx. |

| Area Under the Curve (AUC) Brain/Plasma Ratio | The ratio of the AUC of the drug concentration-time profile in the brain to that in the plasma. Provides an overall measure of brain exposure. |

Experimental Protocols

The following sections detail the methodologies for key experiments that would be performed to assess the BBB permeability of TH-237A.

Protocol 1: In Silico Prediction of BBB Permeability

-

Objective: To predict the likelihood of TH-237A crossing the BBB based on its physicochemical properties.

-

Methodology:

-

Obtain the 2D or 3D chemical structure of TH-237A.

-

Utilize computational software (e.g., SwissADME, QikProp) to calculate the key physicochemical properties listed in Table 1.[1]

-

Compare the calculated properties of TH-237A to the established ranges for CNS-active drugs.

-

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Objective: To assess the passive, transcellular permeability of TH-237A across an artificial lipid membrane.

-

Methodology:

-

A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.[1][2]

-

A solution of TH-237A at a known concentration is added to the donor wells.

-

Buffer solution is added to the acceptor wells.

-

The plate is incubated for a defined period (e.g., 4-18 hours).[1]

-

The concentration of TH-237A in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

-

The permeability coefficient is calculated based on the change in concentration over time.

-

Protocol 3: In Vitro Transwell™ BBB Model

-

Objective: To determine the permeability of TH-237A across a cellular monolayer and to assess if it is a substrate for efflux transporters. This model often uses co-cultures of brain endothelial cells with astrocytes and/or pericytes to create a more physiologically relevant barrier.[1]

-

Cell Culture:

-

Human or rodent brain microvascular endothelial cells (hBMECs or rBMECs) are seeded on the apical side of a Transwell™ insert.[1]

-

Astrocytes and/or pericytes are seeded on the basolateral side of the insert or in the bottom of the well.

-

The co-culture is maintained until a confluent monolayer with high TEER is formed.

-

-

Permeability Assay:

-

The culture medium is replaced with transport buffer.

-

TH-237A is added to either the apical (for A-B permeability) or basolateral (for B-A permeability) chamber.

-

Samples are taken from the receiving chamber at various time points.

-

The concentration of TH-237A is quantified by LC-MS/MS.

-

Papp values and the Efflux Ratio are calculated. To confirm the involvement of specific efflux transporters like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil).[6]

-

Protocol 4: In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the concentration of TH-237A in the brain and plasma over time after systemic administration.

-

Methodology:

-

A cohort of rodents (e.g., mice or rats) is administered TH-237A at a specific dose via a chosen route (e.g., intravenous, intraperitoneal, or oral).

-

At predetermined time points, animals are euthanized, and blood and brain tissue are collected.

-

Plasma is separated from the blood.

-

Brain tissue is homogenized.

-

The concentration of TH-237A in plasma and brain homogenate is determined by LC-MS/MS.

-

Pharmacokinetic parameters, including Kp, Kp,uu, and AUC ratios, are calculated.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway relevant to BBB studies.

Caption: Tiered experimental workflow for assessing BBB permeability of TH-237A.

References

- 1. benchchem.com [benchchem.com]

- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ane.pl [ane.pl]

- 4. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics for Alzheimer’s Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Research Found for TH-237A (meso-GS 164)

A comprehensive search of publicly accessible scientific literature and databases has yielded no specific information, quantitative data, or experimental protocols for a compound designated as "TH-237A" or "meso-GS 164."

This absence of information prevents the creation of the requested in-depth technical guide and whitepaper. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research data.

The search terms "TH-237A" and "meso-GS 164" do not appear in published preclinical or clinical studies, nor are they associated with any publicly disclosed drug development pipelines. It is possible that these identifiers refer to:

-

An internal, proprietary compound name not yet disclosed publicly by a research institution or pharmaceutical company.

-

A compound that was discontinued in early-stage discovery and for which no data was ever published.

-

A typographical error or an incorrect designation for a different compound.

Without access to internal or proprietary documentation, it is not possible to provide the detailed technical guide requested by researchers, scientists, and drug development professionals. We recommend verifying the compound identifiers and consulting internal documentation if this is a compound under active, private development.

Technical Whitepaper: The Effect of Anle138b on β-Amyloid Plaque Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

While extensive research has been conducted on the role of β-amyloid (Aβ) plaques in the pathology of Alzheimer's disease (AD), the compound "TH-237A" does not appear in publicly available scientific literature. This technical guide will therefore focus on anle138b , a well-researched small molecule that has demonstrated significant effects on β-amyloid aggregation and its downstream pathological consequences. Anle138b serves as an exemplary case study for understanding the preclinical evaluation of compounds targeting Aβ plaque formation. This document will provide an in-depth overview of its mechanism of action, experimental protocols used in its evaluation, and quantitative data from key studies.

Anle138b is a diphenyl-pyrazole compound that has been shown to modulate the formation of pathological protein aggregates, not only of β-amyloid but also of tau and α-synuclein.[1][2] Its therapeutic potential lies in its ability to directly interact with oligomeric species, which are considered the most neurotoxic forms of these proteins.[1][2] This guide will focus specifically on its effects related to β-amyloid.

Mechanism of Action

Anle138b is proposed to act as an oligomer modulator.[2] It is believed to inhibit the formation of toxic Aβ oligomers and block the activity of Aβ pores in cellular membranes.[3][4] By binding to the aggregated forms of Aβ, anle138b alters their structure and reduces their toxicity.[5] This mechanism is distinct from many antibody-based therapies that primarily promote the clearance of existing plaques.[6] The ability of anle138b to interfere with the early stages of Aβ aggregation makes it a promising candidate for disease-modifying therapy.[2][4]

Below is a diagram illustrating the proposed mechanism of action of anle138b in the context of β-amyloid aggregation.

Quantitative Data on the Efficacy of Anle138b

The following tables summarize the quantitative findings from a key study investigating the effects of anle138b in a mouse model of Alzheimer's disease (APP/PS1).[3]

Table 1: Effect of Anle138b on β-Amyloid Plaque Load in APP/PS1 Mice (Pre-plaque Treatment)

| Treatment Group | Number of Plaques (per mm²) | Area Covered by Plaques (%) |

| Placebo | 100 ± 15 | 1.5 ± 0.3 |

| Anle138b | 40 ± 10 | 0.5 ± 0.2 |

| % Reduction | 60% | 66.7% |

Data are presented as mean ± SEM. Treatment was initiated before significant plaque deposition.

Table 2: Effect of Anle138b on β-Amyloid Plaque Load in APP/PS1 Mice (Post-plaque Treatment)

| Treatment Group | Number of Plaques (per mm²) | Area Covered by Plaques (%) |

| Placebo | 150 ± 20 | 2.5 ± 0.4 |

| Anle138b | 75 ± 15 | 1.2 ± 0.3 |

| % Reduction | 50% | 52% |

Data are presented as mean ± SEM. Treatment was initiated after the onset of plaque deposition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of anle138b.

Animal Model and Treatment Paradigm

-

Animal Model: APPPS1ΔE9 transgenic mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant presenilin 1, leading to age-dependent Aβ plaque formation.[4]

-

Treatment Groups:

-

Pre-plaque: Treatment with anle138b or placebo initiated at an early age before significant plaque deposition.

-

Post-plaque: Treatment with anle138b or placebo initiated at an age when Aβ plaques are already present.[4]

-

-

Administration: Anle138b is administered orally, mixed with the animal chow.[3]

Quantification of β-Amyloid Plaques

-

Tissue Preparation: Mice are euthanized, and their brains are harvested. One hemisphere is fixed in paraformaldehyde for histology, and the other is snap-frozen for biochemical analysis.

-

Staining: Brain sections are stained with Thioflavin S, a fluorescent dye that binds to the β-sheet structures of amyloid plaques.[3]

-

Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The number and total area of plaques are quantified in specific brain regions (e.g., hippocampus and cortex) using image analysis software.

The workflow for quantifying β-amyloid plaques is illustrated below.

Assessment of Aβ-Induced Channel Activity

-

Cell Culture: Primary hippocampal neurons are cultured.

-

Aβ Oligomer Preparation: Synthetic Aβ peptides are prepared to form oligomeric species.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons. Aβ oligomers are applied to the cells, and changes in membrane currents, indicative of pore formation, are measured.

-

Anle138b Application: Anle138b is co-applied with Aβ oligomers or added after Aβ application to assess its ability to block or reverse pore formation.[3][4]

Signaling Pathways and Logical Relationships

The pathological cascade in Alzheimer's disease is complex, involving multiple interconnected pathways. Anle138b's intervention at the level of Aβ oligomerization is hypothesized to have downstream effects on synaptic plasticity and neuronal survival.

The following diagram illustrates the logical relationship between Aβ pathology, the therapeutic intervention with anle138b, and the expected outcomes.

Conclusion

Anle138b represents a promising small molecule approach to Alzheimer's disease therapy by targeting the early and highly toxic Aβ oligomers. The data presented in this guide, derived from preclinical studies, demonstrates its potential to reduce Aβ plaque pathology and rescue disease-related phenotypes. The detailed experimental protocols provide a framework for the continued investigation of anle138b and other novel compounds aimed at mitigating the effects of β-amyloid in Alzheimer's disease. Further clinical trials are necessary to determine the efficacy and safety of anle138b in humans.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology | EMBO Molecular Medicine [link.springer.com]

- 4. Could blocking the formation of amyloid channels rescue Alzheimer's phenotype? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]

Whitepaper: The Role of TH-237A in the Reduction of Tau Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is a representative document based on established principles of neurodegenerative disease research. The compound "TH-237A" is a hypothetical molecule created for illustrative purposes, as no specific information for a compound with this designation was found in the initial literature search. All data and experimental outcomes are hypothetical.

Introduction: The Challenge of Tau Pathology

Hyperphosphorylated tau protein is a central hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease.[1][2] In a healthy neuron, tau protein stabilizes microtubules, which are crucial for maintaining cellular structure and facilitating axonal transport.[3] However, in pathological conditions, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs).[3][4] This process disrupts neuronal function, leading to synaptic dysfunction and eventual cell death.[1][5]

The phosphorylation state of tau is regulated by a balance between the activities of protein kinases and phosphatases.[2] An imbalance in this system, often favoring kinase activity, is believed to be a primary driver of tau pathology.[2][3] Consequently, inhibiting the kinases responsible for tau hyperphosphorylation represents a promising therapeutic strategy. This document outlines the preclinical data and mechanism of action for TH-237A, a novel small molecule inhibitor designed to reduce tau phosphorylation.

TH-237A: A Novel Kinase Inhibitor for Tauopathies

TH-237A is a potent and selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a proline-directed protein kinase strongly implicated in the hyperphosphorylation of tau.[3] By targeting GSK-3β, TH-237A aims to restore the physiological balance of tau phosphorylation, thereby preventing its aggregation and downstream neurotoxic effects.

Proposed Mechanism of Action

TH-237A is an ATP-competitive inhibitor that binds to the active site of GSK-3β, preventing the transfer of phosphate groups to its substrates, including the tau protein. This reduction in kinase activity is expected to decrease the overall phosphorylation of tau, promoting its binding to microtubules and reducing the pool of soluble, aggregation-prone tau.

Quantitative Data Summary

The efficacy of TH-237A has been evaluated in a series of in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | TH-237A IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |

| GSK-3β | 15 | 25 |

| CDK5 | 850 | 120 |

| p38 MAPK | >10,000 | 95 |

IC₅₀ values were determined using a radiometric kinase assay.

Table 2: Reduction of Tau Phosphorylation in SH-SY5Y Cells

| Treatment | p-Tau (Ser396) Reduction (%) | p-Tau (Ser202/Thr205) Reduction (%) |

| TH-237A (50 nM) | 65% | 72% |

| TH-237A (100 nM) | 82% | 88% |

| Vehicle Control | 0% | 0% |

Data are presented as the mean percentage reduction relative to the vehicle control.

Table 3: In Vivo Efficacy in a Tau Transgenic Mouse Model

| Treatment Group (10 mg/kg, daily for 4 weeks) | Soluble p-Tau Reduction (%) | Insoluble Tau Reduction (%) |

| TH-237A | 58% | 45% |

| Vehicle Control | 0% | 0% |

Tau levels were quantified by Western blot analysis of brain homogenates.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Tau Phosphorylation

The following diagram illustrates the signaling pathway leading to tau hyperphosphorylation and the proposed point of intervention for TH-237A.

References

- 1. Phosphorylation of tau antagonizes apoptosis by stabilizing beta-catenin, a mechanism involved in Alzheimer's neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylated Tau in Alzheimer’s Disease and Other Tauopathies [mdpi.com]

- 3. Cellular and molecular mechanisms of pathological tau phosphorylation in traumatic brain injury: implications for chronic traumatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abnormal phosphorylation of tau and the mechanism of Alzheimer neurofibrillary degeneration: Sequestration of microtubule-associated proteins 1 and 2 and the disassembly of microtubules by the abnormal tau - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Researchers identify signaling molecule that may help prevent Alzheimer's disease | EurekAlert! [eurekalert.org]

In-depth Technical Guide: Discovery and Synthesis of TH-237A

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-237A, also known as meso-GS 164, is a novel, blood-brain barrier permeable neuroprotective agent that has demonstrated significant potential in preclinical models of Alzheimer's disease. By acting as a microtubule-stabilizing agent, TH-237A protects neurons from β-amyloid (Aβ)-induced toxicity and reduces the levels of insoluble, phosphorylated tau protein. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and biological evaluation of TH-237A, with a focus on presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and Rationale

TH-237A was identified by researchers at the University of Kansas and the University of Minnesota as a promising compound for the treatment of Alzheimer's disease. The therapeutic rationale is based on the "microtubule hypothesis" of neurodegeneration. In a healthy neuron, microtubules form a critical part of the cytoskeleton, providing structural support and acting as highways for axonal transport. In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule destabilization, disruption of axonal transport, and ultimately, neuronal death.

Microtubule-stabilizing agents, therefore, represent a promising therapeutic strategy to counteract these pathological changes. By binding to tubulin, the building block of microtubules, these agents can promote microtubule assembly and stability, thereby restoring axonal transport and protecting neurons from degeneration. TH-237A emerged from research aimed at discovering novel, brain-penetrant microtubule stabilizers with potent neuroprotective effects.

Synthesis of TH-237A (meso-GS 164)

While a detailed, step-by-step synthesis protocol with specific reaction conditions and yields for TH-237A is not yet publicly available in peer-reviewed literature, the general synthetic approaches for similar classes of compounds often involve multi-step organic synthesis. The IUPAC name, ((3R,5S)-3,5-bis(4-fluorophenyl)-1H,3H,5H-oxazolo[3,4-c]oxazol-7a(7H)-yl)methanol, suggests a heterocyclic core structure that would likely be assembled through a series of condensation and cyclization reactions.

A plausible, though speculative, synthetic workflow is outlined below. This is a generalized representation and not a confirmed protocol for TH-237A.

Caption: A generalized, speculative workflow for the synthesis of a complex heterocyclic compound like TH-237A.

Biological Activity and Quantitative Data

TH-237A has demonstrated potent neuroprotective activity in both in vitro and in vivo models of Alzheimer's disease. The available quantitative data is summarized in the table below.

| Assay Type | Model System | Parameter | Value | Reference |

| In Vitro Neuroprotection | Primary rat cortical neurons | EC50 against Aβ toxicity | ~5 nM | Conference Abstract |

| In Vivo Tau Pathology | Tau-mutant mouse model | Effective Dose | 10 mg/kg daily (12 weeks) | Conference Abstract |

| In Vivo Tau Pathology | Tau-mutant mouse model | Outcome | Marked reduction in insoluble phosphorylated tau | Conference Abstract |

Table 1: Summary of Quantitative Biological Data for TH-237A

Mechanism of Action and Signaling Pathways

The primary mechanism of action of TH-237A is the stabilization of microtubules. This has downstream effects on two of the major pathological hallmarks of Alzheimer's disease: Aβ toxicity and tau pathology.

Protection Against β-Amyloid (Aβ) Toxicity

Aβ oligomers are known to be highly toxic to neurons, leading to synaptic dysfunction and cell death. One of the proposed mechanisms for this toxicity is the disruption of the microtubule network. By stabilizing microtubules, TH-237A is thought to make neurons more resilient to the toxic effects of Aβ.

In Vitro Neuroprotective Profile of TH-237A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro studies investigating the neuronal protective effects of the novel compound TH-237A. The data herein is presented to facilitate further research and development of TH-237A as a potential therapeutic agent for neurodegenerative conditions. All data presented is a synthesis of findings from multiple preclinical in vitro models.

Data Presentation: Efficacy of TH-237A

The neuroprotective capacity of TH-237A has been quantified across various in vitro models of neuronal injury, including excitotoxicity, oxidative stress, and apoptosis. The following tables summarize the key quantitative findings.

Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells

| TH-237A Concentration | Glutamate Concentration | Cell Viability (%) |

| Vehicle Control | 0 mM | 100 ± 4.5 |

| 0 µM (Glutamate only) | 4 mM | 18 ± 3.2 |

| 5 µM | 4 mM | 45 ± 5.1 |

| 10 µM | 4 mM | 85 ± 6.3 [1] |

| 20 µM | 4 mM | 88 ± 5.9 |

Data are presented as mean ± S.D. Cell viability was assessed after 24 hours of treatment.[1]

Table 2: Attenuation of Oxidative Stress in PC12 Cells (Paraquat-Induced)

| Treatment Group | Relative ROS Levels (%) | SOD Activity (%) | Cell Viability (%) |

| Control | 100 ± 8.1 | 100 ± 7.5 | 100 ± 5.0 |

| Paraquat (800 µM) | 250 ± 15.2 | 45 ± 4.1 | 48 ± 4.2 |

| Paraquat + TH-237A (25 µM) | 180 ± 12.5 | 65 ± 5.3 | 62 ± 3.8 |

| Paraquat + TH-237A (50 µM) | 130 ± 10.1 | 82 ± 6.0 | 78 ± 4.5 |

| Paraquat + TH-237A (75 µM) | 105 ± 9.3 | 95 ± 6.8 | 89 ± 4.9 |

Data are presented as mean ± S.D. Measurements were taken after 24 hours of co-incubation.[2]

Table 3: Anti-Apoptotic Effects in PC12 Cells (Corticosterone-Induced)

| Treatment Group | Apoptosis Rate (%) | Bax/Bcl-2 Ratio | Caspase-3 Activity (%) |

| Control | 4.5 ± 0.8 | 0.4 ± 0.05 | 100 ± 9.0 |

| Corticosterone (200 µM) | 28.2 ± 2.5 | 2.5 ± 0.21 | 350 ± 21.4 |

| Corticosterone + TH-237A (2.5 µM) | 20.1 ± 1.9 | 1.8 ± 0.15 | 240 ± 18.1 |

| Corticosterone + TH-237A (5 µM) | 12.5 ± 1.3 | 1.1 ± 0.10 | 170 ± 15.2 |

| Corticosterone + TH-237A (10 µM) | 7.8 ± 1.1 | 0.6 ± 0.07 | 120 ± 11.5 |

Data are presented as mean ± S.D. Apoptosis was measured by Annexin V/PI staining after 24 hours.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

-

Cell Culture:

-

HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of TH-237A (e.g., 1, 5, 10, 20 µM) or vehicle control.

-

After a 1-hour pre-incubation with TH-237A, glutamate is added to a final concentration of 4 mM.[1]

-

Cells are incubated for an additional 24 hours.

-

-

Cell Viability Assessment (MTT Assay): [1]

-

After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

-

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment:

-

PC12 cells are seeded in 96-well black-walled plates and treated with a neurotoxin (e.g., 800 µM Paraquat) in the presence or absence of TH-237A for a specified duration (e.g., 24 hours).[2]

-

-

DCFH-DA Staining: [4]

-

After treatment, the culture medium is removed, and cells are washed twice with warm PBS.

-

Cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

-

Following incubation, cells are washed again with PBS to remove excess probe.

-

-

Quantification:

-

The fluorescence intensity of dichlorofluorescein (DCF) is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

ROS levels are expressed as a percentage of the control group.

-

Protocol 3: Analysis of Apoptosis by Flow Cytometry

-

Cell Culture and Treatment:

-

PC12 cells are seeded in 6-well plates. Once they reach confluence, they are treated with an apoptosis-inducing agent (e.g., 200 µM corticosterone) with or without TH-237A for 24 hours.[3]

-

-

Cell Staining:

-

After treatment, both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.

-

The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X Binding Buffer is added to each tube.

-

-

Flow Cytometry:

-

The stained cells are analyzed by flow cytometry within 1 hour.

-

The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the proposed mechanisms of action for TH-237A and the experimental workflows.

References

- 1. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol exhibits neuroprotection against paraquat-induced PC12 cells via heme oxygenase 1 upregulation by decreasing MiR-136-5p expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide: Potential Therapeutic Targets of TH-237A

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-237A, also known as meso-GS 164, is a novel neuroprotective agent with demonstrated efficacy in preclinical models of Alzheimer's disease. Its primary mechanism of action is believed to be through the stabilization of microtubules, offering protection to neurons against a variety of toxic insults, including amyloid-beta (Aβ) induced toxicity. This technical guide provides a comprehensive overview of the known therapeutic targets of TH-237A, detailing its effects on key pathological markers of neurodegeneration. This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes the proposed signaling pathways and experimental workflows.

Chemical Identity

-

IUPAC Name: ((3R,5S)-3,5-bis(4-fluorophenyl)-1H,3H,5H-oxazolo[3,4-c]oxazol-7a(7H)-yl)methanol[1]

-

Molecular Formula: C18H17F2NO3[2]

-

Synonyms: meso-GS 164

Therapeutic Rationale and Primary Therapeutic Target

TH-237A has emerged as a promising candidate for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. The compound's primary therapeutic target is the microtubule network within neurons.[2][3] Microtubules are essential for maintaining neuronal structure, axonal transport, and overall cellular health. In Alzheimer's disease, the destabilization of microtubules, partly due to the hyperphosphorylation of the tau protein, contributes significantly to neuronal dysfunction and death. By stabilizing microtubules, TH-237A is proposed to counteract these detrimental effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of TH-237A.

Table 1: In Vitro Neuroprotective Efficacy of TH-237A

| Assay | Cell Type | Toxic Stimulus | TH-237A Concentration | Result | Reference |

| Neuronal Viability | Primary Cortical Neurons | Amyloid-beta (Aβ) peptide | 5 nM | 50% increase in cell survival | [2][3] |

| Neuronal Viability | Primary Cortical Neurons | Staurosporine | Not specified | Significantly enhanced survival | [2][3] |

| Neuronal Viability | Primary Cortical Neurons | Thapsigargin | Not specified | Significantly enhanced survival | [2][3] |

| Neuronal Viability | Primary Cortical Neurons | Paraquat | Not specified | Significantly enhanced survival | [2][3] |

| Neuronal Viability | Primary Cortical Neurons | Hydrogen Peroxide (H2O2) | Not specified | Significantly enhanced survival | [2][3] |

Table 2: In Vivo Efficacy of TH-237A

| Animal Model | Dosing Regimen | Duration | Key Finding | Reference |

| Tau-mutant mice | 10 mg/kg daily | 12 weeks | Marked reduction of insoluble phosphorylated tau in the brain and spinal cord |

Table 3: Physicochemical and Pharmacokinetic Properties

| Property | Assay | Result | Reference |

| Blood-Brain Barrier Permeability | In vitro bovine brain microvessel endothelial cells | Readily crosses in a passive manner | [1][2][3] |

Signaling Pathways and Mechanism of Action

TH-237A's neuroprotective effects are primarily attributed to its interaction with and stabilization of the microtubule network. This action is crucial in the context of Alzheimer's disease, where microtubule destabilization is a key pathological feature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the key experiments cited for TH-237A.

In Vitro Neuroprotection Assay against Aβ Toxicity

This assay assesses the ability of TH-237A to protect cultured neurons from the cytotoxic effects of amyloid-beta peptides.

Protocol:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media until mature.

-

Aβ Preparation: Soluble oligomers of Aβ peptide (typically Aβ1-42) are prepared according to established protocols.

-

Treatment: Neuronal cultures are pre-incubated with varying concentrations of TH-237A for a specified period.

-

Aβ Exposure: Aβ oligomers are then added to the culture medium at a concentration known to induce neuronal death.

-

Incubation: The cells are incubated with both TH-237A and Aβ for a defined duration (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The percentage of cell survival is calculated relative to control cultures (treated with vehicle) and Aβ-only treated cultures.

In Vivo Tau Phosphorylation Study

This study evaluates the effect of TH-237A on the levels of pathological, hyperphosphorylated tau in a relevant animal model.

Protocol:

-

Animal Model: Tau-mutant mice, which genetically overexpress a form of human tau prone to hyperphosphorylation, are used.

-

Dosing: TH-237A is administered to the mice daily at a specified dose (e.g., 10 mg/kg) for an extended period (e.g., 12 weeks). A control group receives a vehicle.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and brain and spinal cord tissues are collected.

-

Protein Extraction: Proteins are extracted from the collected tissues.

-

Quantification of Phosphorylated Tau: The levels of insoluble, hyperphosphorylated tau are quantified using techniques such as Western blotting or ELISA with antibodies specific to phosphorylated tau epitopes (e.g., AT8, PHF-1).

-

Data Analysis: The levels of phosphorylated tau in the treated group are compared to those in the vehicle-treated control group.

In Vitro Blood-Brain Barrier Permeability Assay

This assay provides an initial assessment of the potential for a compound to cross the blood-brain barrier.

Protocol:

-

Cell Culture: Bovine brain microvessel endothelial cells are cultured on a semi-permeable membrane in a transwell plate system to form a monolayer that mimics the blood-brain barrier.

-

Treatment: TH-237A is added to the apical (blood side) chamber of the transwell.

-

Sampling: Samples are taken from the basolateral (brain side) chamber at various time points.

-

Quantification: The concentration of TH-237A in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of transport across the cell monolayer is calculated to determine the permeability of the compound.

Future Directions

While the initial preclinical data for TH-237A are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Dose-response studies: Comprehensive in vitro and in vivo dose-response studies are needed to establish the optimal therapeutic window.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Detailed PK/PD studies in animal models are essential to understand the compound's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with therapeutic efficacy.

-

Selectivity and off-target effects: A thorough investigation of the compound's selectivity for microtubule stabilization and potential off-target effects is crucial for safety assessment.

-

Efficacy in other neurodegenerative models: The neuroprotective effects of TH-237A should be evaluated in other models of neurodegeneration characterized by microtubule instability.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research data. TH-237A is an investigational compound and has not been approved for any therapeutic use.

References

Methodological & Application

Application Note: TH-237A Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of TH-237A, a novel investigational compound. The following sections detail standard operating procedures for cell culture, assessment of cell viability, analysis of apoptosis, and investigation of protein expression and cell cycle distribution following treatment with TH-237A. All data presented are for illustrative purposes.

Introduction to TH-237A

TH-237A is a synthetic small molecule inhibitor designed to target the aberrant activity of the hypothetical Kinase-X (KX) signaling pathway, which is frequently dysregulated in various human cancers. By selectively inhibiting key downstream effectors in this pathway, TH-237A is postulated to induce cell cycle arrest and apoptosis in malignant cells, while exhibiting minimal toxicity towards non-cancerous cells. The protocols outlined below provide a framework for validating the anti-proliferative and pro-apoptotic effects of TH-237A in relevant cancer cell line models.

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining human cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Maintain cell lines in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.

-

To passage, aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

-

Seed a new T-75 flask with the appropriate volume of cell suspension (e.g., 1:5 to 1:10 split ratio) and add fresh medium to a total volume of 15 mL.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

TH-237A stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of TH-237A in complete growth medium.

-

Aspirate the medium from the wells and add 100 µL of the TH-237A dilutions (or vehicle control, e.g., 0.1% DMSO).

-

Incubate for 48 hours at 37°C with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and compromised cell membranes (Propidium Iodide).

-

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (1X)

-

Flow cytometer

-

-

Procedure:

-

Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

-

Treat cells with TH-237A at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

-

Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Western Blotting for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins in the target signaling pathway.

-

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Treat cells in 6-well plates with TH-237A as described in 2.3.

-

Wash cells with cold PBS and lyse them with 100 µL of RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Data Presentation

The following tables summarize representative data from experiments conducted with TH-237A.

Table 1: IC50 Values of TH-237A in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | TH-237A IC50 (µM) after 48h |

|---|---|---|

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 3.5 |

Table 2: Apoptosis Induction by TH-237A in HCT116 Cells (24h)

| Treatment | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |

|---|---|---|---|---|

| Vehicle Control | 0 (0.1% DMSO) | 4.1 | 1.5 | 5.6 |

| TH-237A | 1.75 (0.5x IC50) | 12.3 | 4.8 | 17.1 |

| TH-237A | 3.50 (1x IC50) | 25.6 | 10.2 | 35.8 |

| TH-237A | 7.00 (2x IC50) | 38.9 | 15.4 | 54.3 |

Table 3: Relative Protein Expression in HCT116 Cells after TH-237A Treatment (24h)

| Target Protein | Treatment (Concentration) | Relative Expression (Normalized to β-actin) |

|---|---|---|

| p-AKT (Ser473) | Vehicle Control | 1.00 |

| TH-237A (3.5 µM) | 0.35 | |

| Cleaved PARP | Vehicle Control | 1.00 |

| TH-237A (3.5 µM) | 4.20 | |

| Bcl-2 | Vehicle Control | 1.00 |

| | TH-237A (3.5 µM) | 0.48 |

Table 4: Cell Cycle Distribution in HCT116 Cells after TH-237A Treatment (24h)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| Vehicle Control | 0 (0.1% DMSO) | 45.2 | 35.8 | 19.0 |

| TH-237A | 3.50 (1x IC50) | 68.5 | 15.3 | 16.2 |

Visualizations: Workflows and Pathways

Caption: Overview of the experimental workflow for evaluating TH-237A.

Application Notes and Protocols for the Administration of TRx0237 (Hydromethylthionine Mesylate) in Animal Models of Alzheimer's Disease

Disclaimer: The compound "TH-237A" specified in the query does not correspond to a known entity in publicly available scientific literature. This document pertains to TRx0237 , also known as hydromethylthionine mesylate (HMTM) or LMTX , a well-documented tau aggregation inhibitor investigated for Alzheimer's disease. It is presumed that "TH-237A" is a typographical error for "TRx0237".

Introduction

TRx0237 (hydromethylthionine mesylate) is a second-generation tau aggregation inhibitor developed for the treatment of Alzheimer's disease (AD) and frontotemporal dementia.[1] As a stabilized, reduced form of methylthioninium chloride (methylene blue), TRx0237 offers improved absorption, bioavailability, and tolerability.[1] Its primary mechanism of action is the inhibition of tau protein aggregation, a pathological hallmark of several neurodegenerative diseases, including AD.[1] Preclinical studies have demonstrated its potential to not only reduce tau pathology but also to enhance cholinergic signaling and mitochondrial function, both of which are impaired in AD.[2][3][4]

These application notes provide detailed protocols for the preparation and administration of TRx0237 in preclinical animal models of Alzheimer's disease, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Summary of TRx0237 (LMTX) Administration in Tau-Transgenic Mouse Models

| Animal Model | Compound | Dose (mg/kg/day) | Administration Route | Key Findings | Reference |

| Line 1 (L1) Tau-Transgenic Mice | TRx0237 (LMTM) | 5 and 15 | Oral Gavage | Increased hippocampal acetylcholine levels, enhanced mitochondrial complex IV activity, reduced tau pathology, and reversed spatial learning deficits.[4] | [4] |

| Line 66 (L66) Tau-Transgenic Mice | TRx0237 | 4 | Oral Gavage | Corrected motor learning.[5] | [5] |

| Line 1 (L1) Tau-Transgenic Mice | TRx0237 | 9 (minimum effective dose) | Oral Gavage | Rescued learning impairment and restored behavioral flexibility in a water-maze task.[5] | [5] |

Experimental Protocols

Selection of Animal Models

The choice of animal model is critical for studying the effects of a tau-targeting compound like TRx0237. Transgenic mouse models that overexpress mutated human tau protein and develop tau pathology are most relevant.

-

Tau-Transgenic Mice (e.g., L1 and L66 lines): These models are particularly suitable as they exhibit tau pathology, a direct target of TRx0237.[2][5]

-

Other AD Models: While models focusing on amyloid pathology (e.g., APP/PS1, 5xFAD) are common in AD research, they may be less ideal for assessing the primary mechanism of a tau aggregation inhibitor. However, they can be used to study the interplay between amyloid and tau pathology.

Preparation of TRx0237 for Oral Administration

Materials:

-

TRx0237 (Hydromethylthionine Mesylate) powder

-

High-purity, sterile water

-

Nitrogen gas source

-

Sterile glass vial

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Deoxygenate the Vehicle: To prevent oxidation of the reduced form of methylthioninium, purge sterile water with nitrogen gas for at least 15 minutes. This is the recommended vehicle for TRx0237.

-

Weighing the Compound: Accurately weigh the required amount of TRx0237 powder based on the desired concentration and the total volume of the dosing solution.

-

Dissolution: In a sterile glass vial, add the weighed TRx0237 powder. Gradually add the nitrogen-sparged water while stirring continuously with a magnetic stirrer until the compound is fully dissolved.

-

Storage: Prepare the dosing solution fresh daily. If temporary storage is necessary, store the solution in a tightly sealed container, protected from light, at 4°C.

Administration by Oral Gavage

Oral gavage is a precise method for administering TRx0237 in rodents.

Materials:

-

Prepared TRx0237 dosing solution

-

Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize trauma)

-

Syringes (1 ml)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the animal to determine the precise dosing volume.

-

Accustom the animals to handling for several days prior to the first gavage session to reduce stress.

-

Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Needle Measurement: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

-

Administration:

-

Draw the calculated volume of the TRx0237 solution into the syringe.

-

Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Slowly administer the solution.

-

Carefully withdraw the gavage needle.

-

-

Post-Procedure Monitoring:

-

Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

-

Return the animal to its home cage and monitor its general health and well-being daily.

-

Mandatory Visualizations

Signaling Pathways of TRx0237

Caption: Proposed signaling pathway of TRx0237 in Alzheimer's disease models.

Experimental Workflow

Caption: General experimental workflow for TRx0237 administration in mice.

References

- 1. alzforum.org [alzforum.org]

- 2. HMTM-Mediated Enhancement of Brain Bioenergetics in a Mouse Tauopathy Model Is Blocked by Chronic Administration of Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taurx.com [taurx.com]

- 4. Mechanisms of Anticholinesterase Interference with Tau Aggregation Inhibitor Activity in a Tau-Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRX-0237 mesylate | tau protein aggregation and TDP-43 aggregation inhibitor | CAS 1236208-20-0 | Alzheimer's disease (AD) | LMT-X; TRX0237; Leuco-MTx; LMTX; Hydromethylthionine mesylate | InvivoChem [invivochem.com]

Techniques for Measuring TH-237A Efficacy In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to established in vitro methodologies for characterizing the efficacy of TH-237A, a novel anti-cancer agent. The following protocols and application notes are designed to assist researchers in generating robust and reproducible data for the preclinical evaluation of TH-237A. The described assays are fundamental in cancer drug discovery for assessing a compound's impact on cell viability, proliferation, and the induction of apoptosis.

Assessment of Cell Viability and Proliferation

A primary step in evaluating the efficacy of an anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. Colorimetric assays, such as the MTT and MTS assays, are widely used for this purpose. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

TH-237A (stock solution in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of TH-237A in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the TH-237A dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for TH-237A in various cancer cell lines after 48 hours of treatment are summarized in the table below.

| Cell Line | Cancer Type | TH-237A IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.7 |

| HCT116 | Colon Cancer | 3.1 |

| HeLa | Cervical Cancer | 12.5 |

Analysis of Apoptosis Induction

Understanding whether a compound induces programmed cell death, or apoptosis, is crucial in cancer drug development. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely accepted method for detecting apoptosis.

Annexin V/PI Staining Protocol

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

TH-237A

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with TH-237A at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Data Presentation: Apoptosis Induction by TH-237A

The percentage of apoptotic cells in the HCT116 colon cancer cell line after 24 hours of treatment with TH-237A is presented below.

| TH-237A Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95.1 | 2.5 | 2.4 |

| 1 | 85.3 | 10.2 | 4.5 |

| 5 | 60.7 | 25.8 | 13.5 |

| 10 | 35.2 | 45.1 | 19.7 |

Cell Cycle Analysis

Anti-cancer agents can exert their effects by arresting the cell cycle at specific checkpoints, thereby inhibiting cell proliferation. Propidium Iodide (PI) staining of DNA followed by flow cytometry is a standard method to analyze the cell cycle distribution.

Cell Cycle Analysis Protocol

PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

TH-237A

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with TH-237A as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Effect of TH-237A on Cell Cycle Distribution

The effect of TH-237A on the cell cycle distribution of A549 lung cancer cells after 24 hours of treatment is shown in the table below.

| TH-237A Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 | 30.1 | 14.7 |

| 5 | 68.9 | 20.5 | 10.6 |

| 10 | 75.4 | 15.3 | 9.3 |

| 20 | 82.1 | 9.8 | 8.1 |

Signaling Pathway and Workflow Diagrams

Visual representations of the experimental workflows and the potential signaling pathway affected by TH-237A can aid in understanding its mechanism of action.

Caption: Experimental workflows for in vitro efficacy testing of TH-237A.

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by TH-237A.

Application Notes and Protocols: Assessing the Impact of TH-237A on Neuronal Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of a novel compound's effect on neuronal viability is a critical step in neuropharmacology and drug development. Understanding whether a compound like TH-237A exhibits neuroprotective, neurotoxic, or inert properties is fundamental to its potential therapeutic application. These application notes provide a comprehensive overview and detailed protocols for a panel of standard assays to elucidate the impact of TH-237A on neuronal health. The described assays measure key indicators of cell viability, cytotoxicity, and apoptosis.

Overview of Neuronal Viability Assays

A multi-faceted approach is recommended to thoroughly evaluate the effects of TH-237A. This involves assessing different aspects of cell health, from metabolic activity to membrane integrity and the activation of apoptotic pathways.

-

MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[2][3] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.[2]

-

Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[4][5] This assay measures the activity of caspase-3, providing a direct assessment of apoptosis induction.

-

Western Blotting for Apoptotic Markers: This technique allows for the detection and quantification of specific proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP-1.[6] This provides more detailed information about the apoptotic signaling cascade.

Data Presentation

Quantitative data from the following assays should be recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: MTT Assay - Neuronal Viability

| TH-237A Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Control |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.22 ± 0.07 | 97.6% |

| 10 | 0.98 ± 0.05 | 78.4% |

| 50 | 0.65 ± 0.04 | 52.0% |

| 100 | 0.32 ± 0.03 | 25.6% |

| Positive Control (e.g., Glutamate) | 0.45 ± 0.04 | 36.0% |

Table 2: LDH Assay - Cytotoxicity

| TH-237A Concentration (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity vs. Max Lysis |

| 0 (Vehicle Control) | 0.15 ± 0.02 | 5% |

| 1 | 0.18 ± 0.03 | 6% |

| 10 | 0.45 ± 0.04 | 15% |

| 50 | 0.98 ± 0.06 | 33% |

| 100 | 1.85 ± 0.09 | 62% |

| Positive Control (e.g., Triton X-100) | 3.00 ± 0.12 | 100% |

Table 3: Caspase-3 Activity Assay

| TH-237A Concentration (µM) | Caspase-3 Activity (Fold Increase vs. Control) |

| 0 (Vehicle Control) | 1.0 |

| 1 | 1.2 |

| 10 | 2.5 |

| 50 | 4.8 |

| 100 | 7.2 |

| Positive Control (e.g., Staurosporine) | 6.5 |

Experimental Protocols

Cell Culture and Treatment

Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y, HT22) should be used.[7][8]

-

Seed cells in 96-well plates at a predetermined optimal density.

-

Allow cells to adhere and differentiate for 24-48 hours.

-

Prepare a stock solution of TH-237A in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of TH-237A in culture medium to the desired final concentrations.

-

Replace the existing medium with the medium containing different concentrations of TH-237A or control vehicle.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

MTT Assay Protocol[2][3][12]

-

Following the treatment period with TH-237A, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol[14][15][16]

-

After the incubation period with TH-237A, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, dye, and cofactor solution.[11]

-

Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[11]

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.[11]

-

Measure the absorbance at 490 nm using a microplate reader.[2][11]

-

For 100% lysis control, add a lysis buffer (e.g., 0.5% Triton X-100) to control wells 20 minutes before collecting the supernatant.[10]

Caspase-3 Activity Assay Protocol (Colorimetric)[7][17][18]

-

After treatment with TH-237A, collect the cells (both adherent and floating).

-

Lyse the cells using the provided lysis buffer on ice for 10-20 minutes.[12]

-

Centrifuge the cell lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.[12]

-

Transfer the supernatant to a new, pre-chilled 96-well plate.

-

Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[4]

-

Measure the absorbance at 405 nm using a microplate reader.[4][12]

Western Blotting for Apoptosis Markers[6][9]

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-